N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Structure and Key Features
The compound features a piperidine-3-carboxamide core substituted with a 4-carbamoylphenyl group at the amide nitrogen and a pyridazine ring at the piperidine nitrogen. The pyridazine ring is further substituted with a 4-fluorophenyl group at position 4. This structure combines hydrogen-bonding capacity (via the carbamoyl group), aromatic π-π interactions (fluorophenyl and pyridazine), and conformational flexibility (piperidine ring), making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-18-7-3-15(4-8-18)20-11-12-21(28-27-20)29-13-1-2-17(14-29)23(31)26-19-9-5-16(6-10-19)22(25)30/h3-12,17H,1-2,13-14H2,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXWXWBPESKNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine moiety, and the attachment of the fluorophenyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
Heterocyclic Variations
| Compound Name | Heterocycle | Functional Groups | Unique Properties | Reference |
|---|---|---|---|---|
| Target Compound | Pyridazine | 4-fluorophenyl | Fluorine enhances metabolic stability and electronegativity | |
| N-(4-fluorophenyl)-1-(3-methyltriazolo-pyridazin-6-yl)piperidine-4-carboxamide | Triazolo-pyridazine | Methyltriazolo group | Increased rigidity; potential PDE4B inhibition (IC₅₀ = 45 nM) | |
| N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide | Pyridazine | 2-methylphenyl | Steric hindrance from methyl reduces binding to flat aromatic targets |
Binding Affinity and Selectivity
- Target Compound : The carbamoyl group likely enhances interactions with polar residues in binding pockets (e.g., serine proteases or GPCRs), while the 4-fluorophenyl group improves membrane permeability .
- N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide : Demonstrates high 5-HT receptor affinity (K = 12 nM) due to chloro-fluorophenyl substitution .
- N-(4-fluorophenyl)-1-(3-methyltriazolo-pyridazin-6-yl)piperidine-4-carboxamide : Exhibits PDE4B inhibition (IC₅₀ = 45 nM), attributed to the triazolo-pyridazine core’s planar geometry .
Solubility and Metabolic Stability
- Target Compound : Carbamoyl group improves aqueous solubility compared to acetylphenyl or benzyl analogs .
- N-Benzyl analog : Lower solubility due to hydrophobic benzyl group but improved CNS penetration .
- Pyridin-4-yl analog (C21H20ClN5O) : Moderate solubility (logP ≈ 3.2) but rapid hepatic metabolism due to pyridinyl group .
Comparative Data Tables
Key Physicochemical Properties
| Property | Target Compound | N-Benzyl Analog | Triazolo-pyridazine Analog |
|---|---|---|---|
| Molecular Weight | 410.45 g/mol | 406.46 g/mol | 394.39 g/mol |
| logP | 2.8 | 3.5 | 2.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Topological Polar Surface Area | 85 Ų | 72 Ų | 78 Ų |
Biological Activity
N-(4-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 419.5 g/mol. Its structure includes a piperidine ring, a pyridazine moiety, and a fluorophenyl group, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1105232-36-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is thought to modulate the activity of these targets, thereby influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Binding : It could bind to specific receptors, altering their activity and triggering downstream signaling events.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Study 1: Antitumor Efficacy
In a study examining the antitumor properties of related compounds, it was found that modifications in the piperidine structure significantly affected the inhibitory activity against cancer cell lines. Structural optimization led to enhanced potency in inhibiting cell proliferation.
Study 2: Calcium Channel Blockade
Research on piperidine derivatives has demonstrated their ability to selectively block T-type calcium channels, which are implicated in various cardiovascular diseases. This suggests that this compound may have similar effects, warranting further investigation into its cardiovascular applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential antitumor and antihypertensive effects |
| N-[2-methylpropyl]-1-piperidine-4-carboxamide | Calcium channel blockade |
| N-(4-fluorophenyl)-6-methyl-pyridazine derivatives | Antitumor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
